molecular formula C14H20N2O B1465564 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one CAS No. 1275753-07-5

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B1465564
CAS No.: 1275753-07-5
M. Wt: 232.32 g/mol
InChI Key: BOYBTHQIDZITNZ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can lead to increased levels of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of DPP-4, this compound inhibits the enzyme’s activity, preventing the degradation of GLP-1 and other incretin hormones . This inhibition leads to increased levels of active GLP-1, which promotes insulin secretion and improves glucose homeostasis. Additionally, the compound may influence the expression of genes involved in metabolic pathways, further contributing to its biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 activity and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating the importance of careful dosage optimization in therapeutic applications . Threshold effects and dose-response relationships need to be further explored to determine the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose and lipid metabolism. The compound interacts with enzymes such as DPP-4 and may influence the activity of other metabolic enzymes and cofactors These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is likely to be distributed widely in tissues, with a preference for certain organs such as the liver and kidneys

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), borane-ammonia (H3N-BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted piperidines or phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features and potential biological activities. Its piperidine ring and phenylpropanone moiety provide a versatile scaffold for the development of novel therapeutic agents. Additionally, its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBTHQIDZITNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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